
N-(pyridin-3-ylmethyl)quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)quinoline-5-carboxamide, commonly known as PQA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. PQA is a heterocyclic compound that contains a pyridine ring and a quinoline ring, which are fused together. This chemical compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of PQA in various applications is not fully understood. However, studies have shown that PQA can interact with various biomolecules, including DNA, RNA, and proteins. In anticancer studies, PQA has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In anti-inflammatory studies, PQA has been shown to inhibit the expression of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In metal ion detection studies, PQA has been shown to selectively bind to metal ions and form metal complexes, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Studies have shown that PQA can have various biochemical and physiological effects, depending on the application. In anticancer studies, PQA has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In anti-inflammatory studies, PQA has been shown to reduce inflammation and pain in animal models. In metal ion detection studies, PQA has been shown to selectively detect metal ions with high sensitivity and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQA has several advantages and limitations for lab experiments. One advantage is its ability to selectively detect metal ions with high sensitivity and selectivity. Another advantage is its potential as an anticancer and anti-inflammatory agent. However, one limitation is its potential toxicity, which can limit its use in vivo. Another limitation is its limited solubility in water, which can limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for the research on PQA. One direction is to further study its mechanism of action in different applications. Another direction is to optimize its synthesis method to improve its yield and purity. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules, such as proteins and carbohydrates. Finally, another direction is to explore its potential as a luminescent material for other applications, such as optoelectronics and sensing.
Métodos De Síntesis
PQA can be synthesized using various methods, including the reaction of 3-pyridinemethanol with 5-chloroquinoline-8-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-pyridinemethanol with 5-aminomethylquinoline-8-carboxylic acid, followed by the acylation of the resulting intermediate with acetyl chloride.
Aplicaciones Científicas De Investigación
PQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PQA has been studied for its potential as an anticancer agent. Studies have shown that PQA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PQA has also been studied for its potential as an anti-inflammatory agent. In biochemistry, PQA has been studied for its potential as a fluorescent probe for the detection of metal ions. PQA has also been studied for its potential as a ligand for metal complexes. In material science, PQA has been studied for its potential as a luminescent material for organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-5-1-7-15-13(14)6-3-9-18-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYGGEKAEHRKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


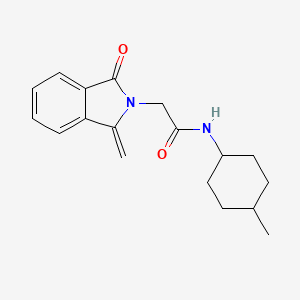



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
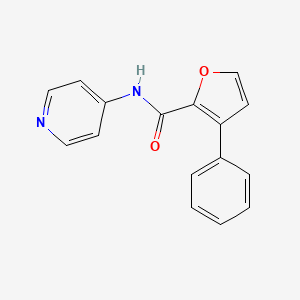
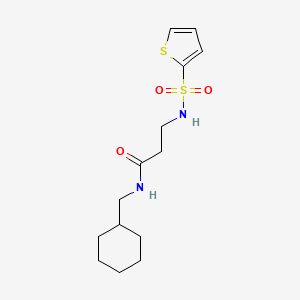
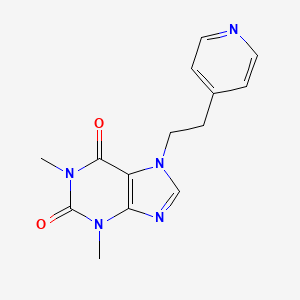
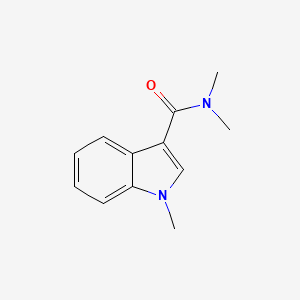
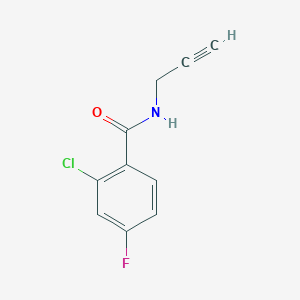
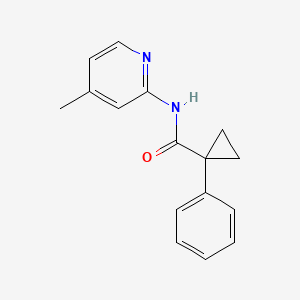
![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)